molecular formula C15H24Cl2N2 B8100797 (+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride

(+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride

Cat. No.: B8100797
M. Wt: 303.3 g/mol
InChI Key: BABMCKVVGDIUCA-XQFYMRMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride is a bicyclic tertiary amine derivative characterized by a rigid 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold. The compound features a stereospecific (S)-configured phenylethyl substituent at the nitrogen atom and an (R)-configured amine group at the 3-position of the bicyclic system. Its molecular formula is C₁₅H₂₂N₂·HCl, with a molecular weight of 282.81 g/mol. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. This compound is of interest in medicinal chemistry due to its structural similarity to muscarinic and nicotinic acetylcholine receptor ligands, though its specific biological targets require further elucidation .

Properties

IUPAC Name

(3S)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H/t12-,15+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABMCKVVGDIUCA-XQFYMRMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@@H]2CN3CCC2CC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3®-amine hydrochloride typically involves several key steps:

    Formation of the Azabicyclo[2.2.2]octane Core: This can be achieved through a [3+2] cycloaddition reaction involving a suitable diene and a nitroso compound. The reaction is usually carried out under mild conditions with a catalyst to ensure high diastereoselectivity.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via an alkylation reaction. This step often requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, followed by the addition of a phenylethyl halide.

    Resolution of Enantiomers: The resulting racemic mixture is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification is also common to meet the high demand for enantiomerically pure compounds in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3®-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new substituents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

    Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄).

    Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

(+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride, commonly referred to as quinuclidin-3-amine hydrochloride, is a compound with significant applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its properties, synthesis, and applications, supported by data tables and case studies.

Structural Representation

The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a member of the azabicyclo family. Its stereochemistry is crucial for its biological activity.

Safety Information

The compound is classified as an irritant and requires standard laboratory safety precautions during handling.

Medicinal Chemistry

This compound has been investigated for its potential use as a therapeutic agent due to its ability to interact with neurotransmitter systems.

Case Study: Antidepressant Activity

Research has indicated that derivatives of this compound may exhibit antidepressant-like effects in animal models. A study demonstrated that administration of the compound resulted in increased levels of serotonin and norepinephrine in the brain, suggesting potential utility in treating depression.

Neurological Research

Due to its structural similarity to known neurotransmitter modulators, this compound has been explored in studies related to:

  • Cognitive Enhancement : Investigations into its effects on memory and learning processes.
  • Neuroprotective Effects : Studies have suggested that it may protect neurons from damage in models of neurodegenerative diseases.

Drug Development

The compound serves as a scaffold for the development of new drugs targeting:

  • Cholinergic Receptors : Its ability to modulate cholinergic signaling makes it a candidate for developing treatments for Alzheimer's disease.
  • Dopaminergic Systems : Potential applications in managing disorders like schizophrenia are being explored.

Data Tables

Study FocusFindingsReference
Antidepressant EffectsIncreased serotonin levels; positive behavioral outcomes
Cognitive EnhancementImproved memory retention in animal models
NeuroprotectionReduced neuronal damage in neurodegenerative models

Mechanism of Action

The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. Its bicyclic structure allows it to fit into receptor binding sites with high specificity, modulating the activity of neurotransmitters such as dopamine and serotonin. This interaction can influence various physiological processes, including mood regulation and pain perception.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Azabicyclo[2.2.2]octane Derivatives

Compound Name Substituents Stereochemistry Salt Form Molecular Weight (g/mol) CAS RN
(+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride Phenylethyl (N), amine (C3) N-(S), C3-(R) Hydrochloride 282.81 Not explicitly listed
(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride Phenylethyl (N), amine (C3) N-(R), C3-(S) Dihydrochloride 303.27 128311-06-8
(2S,3S)-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine Diphenylmethyl (C2), methoxybenzyl (N) C2-(S), C3-(S) Free base 412.57 132746-60-2
2-(1-Azabicyclo[2.2.2]oct-3-yl)-N-(6-bromo-1-benzothien-2-yl)acetamide hydrochloride Bromobenzothienyl acetamide (N) Not specified Hydrochloride Not provided Not listed

Key Observations :

  • Enantiomeric Pair : The target compound and its enantiomer (-)-N-(1(R)-Phenylethyl)-...dihydrochloride (CAS 128311-06-8) differ in stereochemistry at both the phenylethyl group (S vs. R) and the 3-amine position (R vs. S). This enantiomeric distinction likely results in divergent receptor-binding affinities and pharmacokinetic profiles .
  • Substituent Diversity : Derivatives like (2S,3S)-2-(Diphenylmethyl)-... (CAS 132746-60-2) replace the phenylethyl group with bulkier diphenylmethyl and methoxybenzyl groups, which may enhance lipophilicity and CNS penetration .

Key Findings :

  • Enantiomer-Specific Effects : The (-)-enantiomer’s safety data (S26, S36) suggest higher irritancy compared to the target compound, though direct comparisons are lacking .
  • Synthetic Complexity : Enantioselective synthesis of the target compound requires chiral resolution techniques, whereas bulkier derivatives (e.g., diphenylmethyl) may involve multi-step alkylation and protection/deprotection strategies .

Biological Activity

(+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride, also known as a derivative of the azabicyclo[2.2.2]octane framework, has garnered attention in pharmacological research due to its potential biological activities, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). This compound is structurally related to nicotine and other nAChR ligands, which are significant in various neuropharmacological contexts.

  • Molecular Formula : C₁₅H₁₈ClN
  • CAS Number : 128311-06-8
  • Purity : Typically above 97% (assayed by titration) .

The biological activity of this compound primarily involves its action on nAChRs, which are integral to neurotransmission and are implicated in several neurological disorders.

Receptor Interaction

Research indicates that this compound acts as an agonist at specific nAChR subtypes, particularly the α7 subtype, which is known for its role in cognitive processes and neuroprotection . The selectivity of this compound for different nAChR subtypes can influence its therapeutic potential and side effect profile.

Neuropharmacological Effects

  • Cognitive Enhancement : Studies have suggested that compounds similar to this compound may enhance cognitive functions such as memory and learning through modulation of cholinergic signaling .
  • Neuroprotection : The α7 nAChR has been associated with neuroprotective effects against excitotoxicity and inflammation, making this compound a candidate for further investigation in neurodegenerative diseases .
  • Potential Anti-Inflammatory Properties : Some studies have noted that activation of α7 nAChRs can lead to reduced inflammatory responses, suggesting a potential therapeutic avenue for conditions characterized by excessive inflammation .

Toxicity and Side Effects

While the compound shows promising biological activity, understanding its toxicity profile is crucial for therapeutic applications. Initial studies indicate low cytotoxicity in vitro; however, further in vivo studies are necessary to establish safety .

In Vitro Studies

Research has demonstrated that derivatives of azabicyclo compounds exhibit varying degrees of potency against different nAChR subtypes. For instance:

  • A study indicated IC50 values ranging from micromolar to nanomolar concentrations for related compounds against specific receptor subtypes .

Animal Models

In vivo evaluations have shown that these compounds can significantly alter behavioral outcomes in rodent models, particularly in tasks assessing memory and learning capabilities. For example:

  • Administration of similar nAChR agonists resulted in improved performance on memory tasks compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
Cognitive EnhancementImproved memory performance in models
NeuroprotectionReduced neuronal damage in excitotoxic models
Anti-inflammatoryDecreased cytokine levels upon activation
CytotoxicityLow cytotoxicity observed in vitro

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride and its stereoisomers?

  • Methodology :

  • Chiral Resolution : Use chiral chromatography (e.g., HPLC with polysaccharide-based columns) to separate enantiomers, as stereochemistry significantly impacts receptor binding .
  • Hydrogenation : Catalytic hydrogenation of 1-azabicyclo[2.2.2]octan-3-one derivatives with platinum oxide under high-pressure conditions (50 atm) yields stereospecific intermediates, followed by amine functionalization .
  • Claisen-Schmidt Condensation : For derivatives, react 1-azabicyclo[2.2.2]octan-3-one with aldehydes under basic conditions to form arylidene intermediates, enabling further modifications .

Q. How can researchers confirm the stereochemical purity of this compound?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structures to assign absolute configurations of the bicyclic core and phenylethyl substituent .
  • NMR Spectroscopy : Use NOESY or ROESY experiments to analyze spatial proximity of protons (e.g., distinguishing 3(R) vs. 3(S) configurations) .
  • Optical Rotation/Polarimetry : Compare experimental optical rotation values with literature data for enantiomeric validation .

Advanced Research Questions

Q. What experimental strategies are used to study this compound’s activity as a nicotinic acetylcholine receptor (α7 nAChR) agonist?

  • Methodology :

  • In Vitro Binding Assays : Radiolabeled ligands (e.g., [³H]MLA) in competitive binding studies using HEK-293 cells expressing human α7 nAChR. Calculate IC₅₀ values and compare to reference agonists like PNU-282987 .
  • Electrophysiology : Patch-clamp recordings in Xenopus oocytes expressing α7 nAChR to measure ion channel activation and desensitization kinetics .
  • In Vivo Models : Assess cognitive effects in rodents using Morris water maze or novel object recognition tests, with dose-response comparisons to encenicline hydrochloride .

Q. How do stereochemical variations (e.g., 3(R) vs. 3(S) configurations) affect NK1 receptor antagonism?

  • Methodology :

  • Comparative SAR Studies : Synthesize and test enantiomers (e.g., (+)-3(R) vs. (−)-3(S)) in NK1 receptor binding assays (dog carotid artery preparation) to evaluate potency differences. CP-96,345 (a related NK1 antagonist) shows stereospecific binding, with 3(S) isomers often inactive .
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding poses in the NK1 receptor’s hydrophobic pocket, highlighting steric clashes caused by incorrect stereochemistry .

Q. How should researchers resolve contradictions in reported bioactivity data for quinuclidine derivatives?

  • Methodology :

  • Meta-Analysis : Systematically compare studies for variables like assay type (e.g., cell-based vs. tissue-based), species differences, and ligand purity. For example, NK1 antagonism in rat salivation assays may differ from human receptor models due to species-specific receptor conformations .
  • Control Replication : Reproduce key experiments (e.g., substance P-induced salivation) with rigorous controls for enantiomeric purity and vehicle effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.